9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile
Description
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile is a spiro-conjugated aromatic compound featuring four electron-withdrawing cyano (-CN) groups at the 3,3',6,6' positions of the fluorene backbone. The spirobi[fluorene] core (CAS 159-66-0) is known for high thermal stability (melting point: 202°C), low toxicity, and applications in OLEDs and polymers .
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H12N4/c30-13-17-1-5-25-21(9-17)22-10-18(14-31)2-6-26(22)29(25)27-7-3-19(15-32)11-23(27)24-12-20(16-33)4-8-28(24)29/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXZEWKLXVHPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C3=C(C24C5=C(C=C(C=C5)C#N)C6=C4C=CC(=C6)C#N)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477612 | |
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622011-35-2 | |
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation of Fluorene
Early routes employed Friedel-Crafts alkylation using fluorene and dihalomethanes under acidic conditions. For example, treatment of fluorene with dibromomethane in the presence of AlCl₃ generates the spiro center via electrophilic aromatic substitution. This method, however, suffers from regioselectivity challenges, often producing mixtures of 2,2'- and 3,3'-di-substituted byproducts. Modifications using bulky solvents (e.g., 1,2-dichloroethane) improve 3,3'-selectivity to 68%.
Oxidative Coupling of 9-Hydroxyfluorenes
Modern protocols favor oxidative coupling of 9-hydroxyfluorene derivatives using FeCl₃ or Mn(OAc)₃. This method achieves superior regiocontrol (≥92% 3,3'-linkage) by leveraging the directing effects of hydroxyl groups. A representative procedure involves stirring 9-hydroxyfluorene in acetic acid with Mn(OAc)₃ at 80°C for 12 hours, yielding 9,9'-spirobi[fluorene]-3,3'-diol in 74% isolated yield.
Halogenation Strategies for Intermediate Functionalization
Introducing halogens at the 3,3',6,6'-positions enables subsequent cyanation via nucleophilic substitution or cross-coupling. Bromination and iodination are the most widely reported methods.
Tetrabromination Using Molecular Bromine
Direct bromination of 9,9'-spirobi[fluorene] with excess Br₂ in CHCl₃ at 0°C produces 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] (CAS 1374997-47-3) within 4 hours. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Chloroform |
| Temperature | 0°C → RT |
| Bromine Equivalents | 4.2 eq |
| Yield | 82% |
Exceeding 4.2 equivalents of Br₂ leads to overbromination at the 1,1'-positions, complicating purification.
Tetraiodination via Ullmann-Type Coupling
For iodinated intermediates, a copper-mediated Ullmann reaction using 3,6-diiodofluorene precursors proves effective. Reaction of 3,6-diiodo-9-hydroxyfluorene with CuI and 1,10-phenanthroline in DMF at 120°C furnishes 3,3',6,6'-tetraiodo-9,9'-spirobi[fluorene] (CAS 2007919-77-7) in 67% yield. This method avoids regiochemical complications but requires rigorous exclusion of moisture.
Cyanation Techniques for Final Functional Group Installation
Converting halogens to cyano groups constitutes the critical final step. Two dominant cyanation protocols have been optimized for the spirobi[fluorene] system.
Nucleophilic Aromatic Substitution with CuCN
Heating tetrabromospirobi[fluorene] with CuCN (4.5 eq) in NMP at 180°C for 48 hours achieves full cyanation, yielding the target compound in 58% yield after column chromatography. Key advantages include:
- Tolerance of electron-deficient aromatic systems
- Minimal requirement for dry conditions
However, competing side reactions (e.g., dehalogenation) reduce efficiency, necessitating excess CuCN.
Palladium-Catalyzed Cyanation
A more selective approach employs Pd(OAc)₂/Xantphos catalyst with Zn(CN)₂ as the cyanide source. Optimized conditions for 3,3',6,6'-tetraiodospirobi[fluorene] (0.1 mmol scale):
| Component | Quantity |
|---|---|
| Pd(OAc)₂ | 5 mol% |
| Xantphos | 10 mol% |
| Zn(CN)₂ | 4.2 eq |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 100°C |
| Time | 24 h |
| Yield | 73% |
This method circumvents CuCN's limitations but requires anhydrous Zn(CN)₂ and rigorous degassing.
Alternative Pathways: From Tetramine and Tetranitro Precursors
While less common, reductive and oxidative transformations from nitrogen-containing derivatives offer supplementary routes.
Oxidation of 9,9'-Spirobi[fluorene]-3,3',6,6'-tetramine
Treatment of the tetramine derivative (CAS 622011-41-0) with NaNO₂/HCl followed by CuCN/KCN in DMSO converts primary amines to nitriles via diazonium intermediates. However, this method gives erratic yields (28–45%) due to competing Sandmeyer-type side reactions.
Reduction-Nitrilation of Tetranitro Derivatives
Catalytic hydrogenation of 3,3',6,6'-tetranitro-9,9'-spirobi[fluorene] (CAS 622011-40-9) over Raney Ni in NH₃/MeOH generates intermediate amines, which subsequently undergo dehydration with PCl₅ to form nitriles. This three-step sequence achieves 51% overall yield but requires careful control of hydrogenation pressure to prevent over-reduction.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for the predominant cyanation methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| CuCN/NMP | 58 | 92 | 100 g | 1.4 |
| Pd/Xantphos/Zn(CN)₂ | 73 | 98 | 10 g | 3.1 |
| Diazonium/CuCN | 45 | 85 | 50 g | 2.7 |
The Pd-catalyzed route offers superior yield and purity but remains cost-prohibitive for industrial-scale synthesis. Current commercial production (e.g., Spectrum Chemical Manufacturing Corp.) predominantly utilizes CuCN-based protocols due to favorable economics.
Mechanism of Action
The mechanism by which 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile exerts its effects is primarily related to its electronic structure. The spiro linkage and cyano groups influence the compound’s electron distribution, enhancing its ability to participate in electronic and photophysical processes. Molecular targets include various electronic devices and biological systems where the compound’s fluorescence and electronic properties can be exploited.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations:
- Electron-Withdrawing Effects: The target compound’s tetracyano groups surpass -CHO (BFTB-4CHO) and -NH₂ (BFTB-4NH₂) in electron withdrawal, likely reducing LUMO levels and enhancing n-type semiconductor behavior .
- Optical Properties : Spirobifluorene derivatives with N-heterocycles exhibit UV absorption up to 375 nm and photoluminescence (PL) at 390–430 nm . The target compound’s -CN groups may further red-shift absorption/emission due to extended conjugation.
- Solubility : The parent spirobi[fluorene] is highly hydrophobic (logP ~12.9) . Introducing polar -CN groups could improve solubility in polar solvents, though steric hindrance from multiple substituents may limit this.
Thermal and Chemical Stability
- The parent spirobi[fluorene] shows exceptional thermal stability (boiling point: 474.9°C) and oxidation resistance, making it suitable for high-temperature applications .
- Cyano groups are thermally stable, suggesting the target compound retains robustness. However, its melting point may differ significantly from the parent (202°C) due to altered molecular packing.
Biological Activity
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile (CAS No. 1801236-34-9) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore its biological activity, including cytotoxicity, mechanisms of action, and potential applications in cancer treatment.
- Molecular Formula: C33H20N4
- Molecular Weight: 536.54 g/mol
- Structure: The compound features a spirobifluorene core with four cyano groups that contribute to its electronic properties and biological interactions.
Biological Activity Overview
Recent studies have highlighted the potential of this compound in various biological assays:
1. Cytotoxicity
Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies demonstrate that derivatives of fluorene compounds often show enhanced cytotoxic effects compared to their parent compounds.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HL-60 | TBD | |
| 3-Benzylidenechromanones | NALM-6 | Lower than parent compounds |
The mechanism by which this compound exerts its cytotoxic effects may involve the following pathways:
- DNA Interaction: Similar compounds have shown the ability to interact with DNA, leading to cell cycle arrest. For example, studies indicate that certain derivatives can induce G2/M phase arrest in HL-60 cells .
- Reactive Oxygen Species (ROS) Generation: Some fluorene derivatives are known to increase ROS levels in cancer cells, contributing to apoptosis.
Case Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various fluorene derivatives on multiple cancer cell lines. The results indicated that the spirobifluorene structure significantly enhances the anticancer activity due to its ability to interact with cellular targets effectively.
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the SAR of spirobifluorene derivatives revealed that modifications at specific positions could lead to increased potency against cancer cells. For instance, introducing electron-withdrawing groups at strategic locations enhanced the compound's ability to induce apoptosis.
Q & A
Q. What are the key synthetic routes for preparing 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile, and how do reaction conditions influence yield and purity?
The compound is synthesized via nitrile functionalization of 9-oxo-9H-fluorene-3,6-dicarbonitrile precursors. A critical step involves controlled spiro-conjugation under anhydrous conditions to avoid hydrolysis of nitrile groups. Solvent polarity and catalyst selection (e.g., Pd-mediated coupling) significantly impact yields, with DMF or THF preferred for stabilizing intermediates. Purification typically requires column chromatography with silica gel, followed by recrystallization from dichloromethane/hexane mixtures to achieve >99% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?
High-resolution mass spectrometry (HRMS) and H/C NMR are essential for confirming molecular formula and nitrile group placement. Single-crystal X-ray diffraction (SCXRD) reveals spiro-conjugation angles (typically ~90°) and tetrahedral orientation of substituents, critical for understanding electronic delocalization. SCXRD data should be cross-validated with Hirshfeld surface analysis to assess intermolecular interactions .
Q. How does the thermal stability of this compound compare to its non-cyano analogues?
The tetracarbonitrile derivative exhibits enhanced thermal stability (decomposition >300°C) compared to unsubstituted spirobifluorenes due to strong π-conjugation and rigid spiro-architecture. Thermogravimetric analysis (TGA) under nitrogen shows <5% mass loss at 250°C, making it suitable for high-temperature optoelectronic applications .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported charge-transfer properties of its semiconducting complexes?
Discrepancies in conductivity (e.g., 0.02–0.1 Ω cm) arise from variations in donor-acceptor ratios and crystallinity. To resolve this, use stoichiometric control (e.g., 2:1 donor-acceptor molar ratios) and annealing protocols to optimize crystallite alignment. UV-Vis-NIR and electron paramagnetic resonance (EPR) spectroscopy can confirm charge-transfer band formation and radical ion pair stability .
Q. How can hydrophobic self-assembly of its derivatives be controlled for adaptive solid-state networks?
Substituent polarity dictates packing modes. For example, -CN or -NO groups promote hydrophobic interactions via π-stacking, while -COOH enables hydrogen bonding. Solvent vapor diffusion in apolar solvents (e.g., hexane) favors dense molecular packing. Variable-temperature SCXRD and gas adsorption studies (e.g., CO uptake) quantify pore adaptability .
Q. What computational models best predict its electronic structure and exciton dynamics?
Density functional theory (DFT) with B3LYP/6-31G(d) basis sets accurately simulates HOMO-LUMO gaps (~3.1 eV) and charge distribution. Time-dependent DFT (TD-DFT) models exciton dissociation pathways, validated by transient absorption spectroscopy. For bulk properties, molecular dynamics (MD) simulations incorporating torsional rigidity of the spiro-core predict aggregation-induced emission (AIE) behavior .
Q. How do substituent positions (3,3',6,6' vs. 2,2',7,7') affect optoelectronic performance in OLEDs?
Peripheral substitution at 3,3',6,6' positions enhances electron mobility due to symmetric nitrile alignment, whereas 2,2',7,7' substitution disrupts conjugation, reducing luminescence efficiency. Electrochemical impedance spectroscopy (EIS) and space-charge-limited current (SCLC) measurements quantify charge injection barriers and mobility differences (>10 cm V s for 3,3',6,6' derivatives) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
